{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone
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Overview
Description
6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and various substituents such as bromine, methoxybenzoyl, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials such as aniline derivatives and β-keto esters.
Introduction of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution Reactions:
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity, including the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions in cells.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE include other quinolinone derivatives and pyrazole-containing compounds. These similar compounds may share some structural features but differ in their substituents, leading to variations in their biological activities and applications. Examples of similar compounds include:
- 4-BROMO-2-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
- 6-BROMO-3-(4-METHOXYBENZOYL)-1,3-BENZOXAZOL-2(3H)-ONE
The uniqueness of 6-BROMO-3-{1-(4-METHOXYBENZOYL)-5-[(E)-2-PHENYL-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-2(1H)-QUINOLINONE lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C34H26BrN3O3 |
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Molecular Weight |
604.5 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-methoxybenzoyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C34H26BrN3O3/c1-41-27-17-13-24(14-18-27)34(40)38-26(16-12-22-8-4-2-5-9-22)21-30(37-38)32-31(23-10-6-3-7-11-23)28-20-25(35)15-19-29(28)36-33(32)39/h2-20,26H,21H2,1H3,(H,36,39)/b16-12+ |
InChI Key |
WRQXIOVQHCSCLB-FOWTUZBSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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